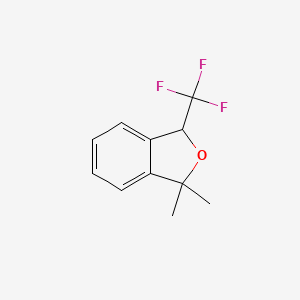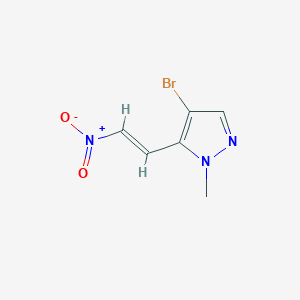
(E)-4-Bromo-1-methyl-5-(2-nitrovinyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: is a chemical compound belonging to the pyrazole family, characterized by its bromine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole typically involves the following steps:
Bromination: : The starting material, 1-methyl-1H-pyrazole, undergoes bromination to introduce the bromine atom at the 4-position.
Nitration: : The brominated product is then subjected to nitration to introduce the nitro group at the 5-position.
Formation of the Nitroethenyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can convert the nitro group to an amine group.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction of the nitro group can yield amines.
Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can be compared with other similar compounds, such as:
4-chloro-1-methyl-1H-pyrazole
5-nitro-1H-pyrazole
1-methyl-5-nitro-1H-pyrazole
These compounds share structural similarities but differ in the presence and position of functional groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C6H6BrN3O2 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
4-bromo-1-methyl-5-[(E)-2-nitroethenyl]pyrazole |
InChI |
InChI=1S/C6H6BrN3O2/c1-9-6(2-3-10(11)12)5(7)4-8-9/h2-4H,1H3/b3-2+ |
InChI-Schlüssel |
FSJGGFMYXBEIAH-NSCUHMNNSA-N |
Isomerische SMILES |
CN1C(=C(C=N1)Br)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=C(C=N1)Br)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


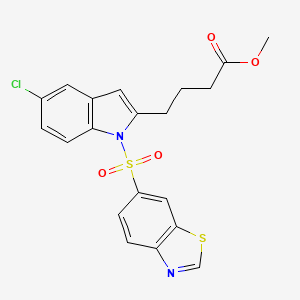
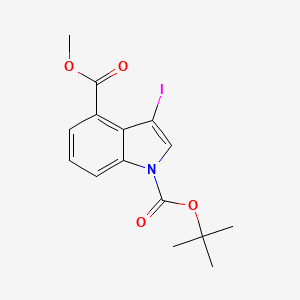
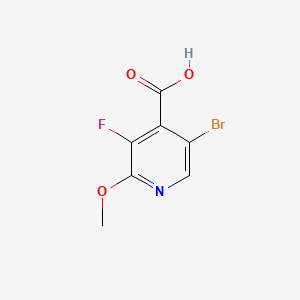
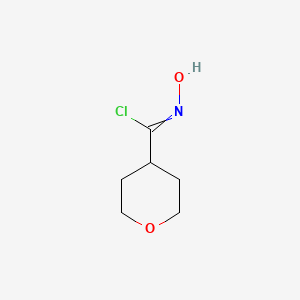
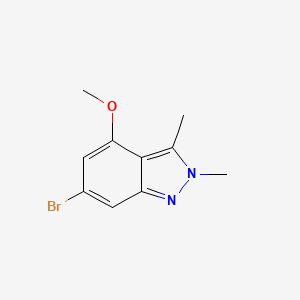
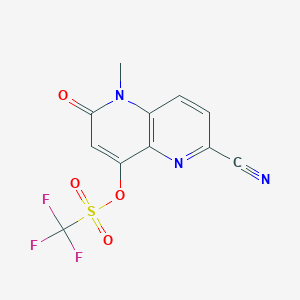
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
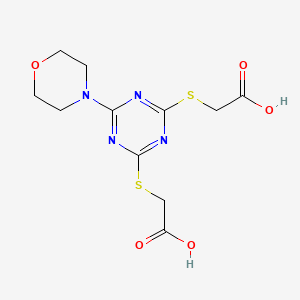
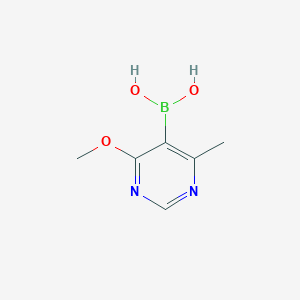
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
